molecular formula C23H29ClN2O5S2 B001241 Temocapril hydrochloride CAS No. 110221-44-8

Temocapril hydrochloride

Cat. No.: B001241
CAS No.: 110221-44-8
M. Wt: 513.1 g/mol
InChI Key: XDDQNOKKZKHBIX-ASBZXGSUSA-N
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Mechanism of Action

Target of Action

Temocapril hydrochloride is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor . Its primary target is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Mode of Action

Temocapril is rapidly absorbed in the gastrointestinal tract and converted into the diacid (active) metabolite, temocaprilat, which inhibits ACE in plasma . ACE inhibitors like temocapril exert their hemodynamic effect mainly by inhibiting the renin-angiotensin system . They also modulate sympathetic nervous system activity and increase prostaglandin synthesis . They cause mainly vasodilation and mild natriuresis without affecting heart rate and contractility .

Pharmacokinetics

Temocapril is rapidly absorbed in the gastrointestinal tract and converted into the active metabolite, temocaprilat, which inhibits ACE in plasma . The pharmacokinetic parameters of temocaprilat, including C max, AUC, and half-life (t 1/2), show only slight changes between individuals with normal renal function and those with mild to severe renal insufficiency . Temocapril is eliminated primarily through the liver and kidneys, with a half-life of 13.1 hours in patients with normal liver function .

Result of Action

The inhibition of ACE by temocapril leads to a decrease in blood pressure and an improvement in symptoms of conditions such as hypertension and congestive heart failure . It has also been reported to improve endothelial dysfunction in vitro by suppressing increased oxidative stress . In vivo, it improves reactive hyperemia in patients with essential hypertension . It has also been found to improve insulin resistance partly by increasing adiponectin levels .

Action Environment

The action of temocapril can be influenced by various environmental factors. For example, its absorption may be affected by the presence of food in the gastrointestinal tract. Additionally, its metabolism and elimination can be influenced by the function of the liver and kidneys . It is also worth noting that temocapril can be used in hemodialysis patients without risk of serious accumulation .

Chemical Reactions Analysis

Temocapril hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The compound can undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically metabolites and derivatives of this compound .

Scientific Research Applications

Temocapril hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the mechanisms of angiotensin-converting enzyme inhibitors.

    Biology: this compound is used in research on cardiovascular diseases and hypertension.

    Medicine: It is studied for its potential therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.

    Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Properties

IUPAC Name

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQNOKKZKHBIX-ASBZXGSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046914
Record name Temocapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110221-44-8
Record name Temocapril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110221-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocapril hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMOCAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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